molecular formula C14H12BrNO2 B14725416 4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide CAS No. 13664-21-6

4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B14725416
CAS No.: 13664-21-6
M. Wt: 306.15 g/mol
InChI Key: DUZZQNKHIQUTLG-UHFFFAOYSA-N
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Description

4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring, a hydroxy group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and hydroxylated benzene derivative with 4-methylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a de-brominated benzamide

    Substitution: Formation of substituted benzamides with various functional groups

Scientific Research Applications

4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-N-(4-hydroxyphenyl)benzamide
  • 4-Bromo-N-(2-hydroxybenzoyl)benzamide

Uniqueness

4-Bromo-N-hydroxy-N-(4-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a 4-methylphenyl group, which can confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

13664-21-6

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-bromo-N-hydroxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c1-10-2-8-13(9-3-10)16(18)14(17)11-4-6-12(15)7-5-11/h2-9,18H,1H3

InChI Key

DUZZQNKHIQUTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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